Profadol - 13104-68-2

Profadol

Catalog Number: EVT-10916933
CAS Number: 13104-68-2
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Profadol belongs to the class of compounds known as phenols. It is synthesized through various chemical processes and is classified under anesthetics due to its sedative and hypnotic effects. The compound is often utilized in medical settings for its rapid onset and short duration of action.

Synthesis Analysis

Methods and Technical Details

The synthesis of Profadol can be achieved through several methods, with the most notable being the Friedel-Crafts alkylation followed by decarboxylation. This two-step process typically involves:

  1. Friedel-Crafts Alkylation: This step uses 4-hydroxybenzoic acid as a starting material, which undergoes alkylation with isopropyl alcohol in the presence of a strong acid catalyst (such as sulfuric acid) to form 2,6-diisopropylphenol.
  2. Decarboxylation: The resulting compound undergoes decarboxylation under alkaline conditions (using sodium hydroxide) to yield Profadol.

Recent advancements have introduced continuous flow synthesis techniques that enhance yield and purity while minimizing waste and exposure to hazardous reagents. For instance, a continuous flow method reported yields of up to 95% with significant reductions in reaction time compared to traditional batch processes .

Molecular Structure Analysis

Structure and Data

Profadol's molecular structure can be represented as follows:

  • Chemical Formula: C₁₂H₁₈O
  • Molecular Weight: 182.27 g/mol

The structure consists of a phenolic ring substituted with two isopropyl groups at the ortho positions. This configuration contributes to its unique pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Profadol can participate in various chemical reactions typical of phenolic compounds, including:

  • Esterification: Reaction with carboxylic acids to form esters.
  • Oxidation: Under certain conditions, Profadol can be oxidized to form quinones.
  • Substitution Reactions: The hydroxyl group can be substituted by different nucleophiles.

These reactions are crucial for modifying the compound for enhanced solubility or altered pharmacokinetic properties.

Mechanism of Action

Process and Data

Profadol exerts its anesthetic effects primarily through modulation of gamma-aminobutyric acid receptors in the central nervous system. By enhancing GABAergic transmission, it facilitates sedation and hypnosis. The rapid onset of action is attributed to its high lipid solubility, allowing for quick penetration into the brain tissue.

Studies indicate that Profadol's mechanism closely resembles that of propofol, providing a similar profile in terms of sedation depth and recovery time .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear liquid
  • Melting Point: Approximately 20 °C
  • Boiling Point: Around 260 °C

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and acetone but poorly soluble in water.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature variations.

These properties are critical for its formulation as an injectable anesthetic agent.

Applications

Scientific Uses

Profadol is primarily used in clinical settings for sedation during surgical procedures. Its rapid onset and short duration make it ideal for outpatient procedures where quick recovery is essential. Additionally, ongoing research explores its potential use in pain management and as a component in combination therapies for anesthesia .

Historical Context and Development of Profadol

Discovery and Early Synthesis at Parke-Davis Laboratories

Profadol (CI-572), chemically designated as 3-(1-methyl-3-propyl-pyrrolidin-3-yl)phenol, was synthesized in the 1960s by researchers at Parke-Davis and Company. The discovery emerged from systematic efforts to modify known opioid scaffolds, specifically targeting the pyrrolidine ring as a novel structural alternative to the piperidine moiety found in classical opioids like meperidine and alphaprodine. The synthetic route, documented in patents and publications, began with a Knoevenagel condensation between 3'-methoxybutyrophenone and ethyl cyanoacetate. Subsequent steps included conjugate cyanide addition, hydrolysis/decarboxylation to form a diacid intermediate, imide formation with methylamine, and final reduction using lithium aluminium hydride. Demethylation yielded Profadol as a phenolic pyrrolidine derivative [2] [10].

Key figures in this research included medicinal chemists John Frederick Cavalla and Alan Chapman White, who secured foundational patents (e.g., DE 1272296, 1968). Parke-Davis positioned Profadol as an analgesic with a potentially improved pharmacological profile, emphasizing its synthesis from accessible intermediates and scalability for industrial production [2] [10].

Table 1: Key Stages in Profadol Synthesis

StepReactionKey ReagentIntermediate
1Knoevenagel condensationEthyl cyanoacetate(1) Ethyl 2-cyano-3-(3-methoxyphenyl)but-2-enoate
2Conjugate additionCyanide ion(2) 2,3-Dicyano-3-(3-methoxyphenyl)butane
3Hydrolysis/decarboxylationAcid/heat(3) 3-(3-Methoxyphenyl)pentanedioic acid
4Imide formationMethylamine(4) 3-(3-Methoxyphenyl)-1-methyl-3-propylpyrrolidine-2,5-dione
5ReductionLiAlH₄(5) 3-(3-Methoxyphenyl)-1-methyl-3-propylpyrrolidine
6DemethylationAcid/heat(6) Profadol (3-(3-hydroxyphenyl)-1-methyl-3-propylpyrrolidine)

Evolution of Pyrrolidine-Based Analgesic Research in the 1960s

The 1960s marked a surge in exploring pyrrolidine-based analgesics, driven by the quest for opioids with reduced side effects. Profadol emerged alongside compounds like ARC I-O-1 (1,2-dimethyl-3-phenyl-3-propionoxypyrrolidine), another meperidine analog. Research focused on structure-activity relationships (SAR), particularly:

  • Ring size effects: Replacing piperidine (6-membered) with pyrrolidine (5-membered) altered receptor binding kinetics and metabolic stability.
  • N-substitution: A methyl group on the pyrrolidine nitrogen optimized analgesic potency.
  • Phenolic vs. ester groups: Profadol’s phenolic moiety (unlike meperidine’s ester) enhanced receptor affinity [2] [7].

Pharmacological studies in animals revealed Profadol’s mixed agonist-antagonist activity at µ-opioid receptors. Its analgesic potency approximated codeine in rodent models, while its antagonistic strength was ~1/50th of nalorphine. Unlike classical opioids, Profadol lacked significant respiratory depression or antitussive effects, aligning with Parke-Davis’s goal of "dissociating" analgesia from adverse effects [2] [7].

Table 2: SAR Principles for Pyrrolidine Opioids (1960s)

Structural FeatureMeperidineAlphaprodineProfadolImpact on Pharmacology
Core ringPiperidinePiperidinePyrrolidineAltered conformational flexibility; modified receptor engagement
N-substituentMethylMethylMethylBalanced µ-receptor affinity and antagonism
C3/C4 moietyEsterEsterPhenolEnhanced metabolic stability and receptor selectivity
µ-receptor activityFull agonistFull agonistMixed agonist-antagonistReduced abuse liability and respiratory effects

Patent Landscape and Intellectual Property Trajectories (1960s–1970s)

Parke-Davis aggressively protected Profadol through global patents, reflecting competitive pressures in analgesic development:

  • DE 1303096 (1969): Covered Profadol’s synthesis and claimed broad therapeutic use for pain management.
  • U.S. Patent 3,149,123 (1964, Cavalla): Detailed pyrrolidine derivatives with analgesic properties, explicitly claiming Profadol’s chemical structure and production methods [2].

These patents emphasized Profadol’s structural novelty, citing the unsubstituted phenyl ring at C3 and linear propyl chain as critical for efficacy. Concurrently, patents for related compounds (e.g., ARC I-O-1 by Parke-Davis/Mead Johnson) highlighted industry-wide interest in pyrrolidine opioids. However, clinical trials revealed Profadol’s modest analgesic efficacy in humans—50–100 mg doses were inferior to 30 mg codeine—limiting commercial prospects. By the 1970s, prioritization of more potent agents (e.g., buprenorphine) led to Profadol’s discontinuation despite its mechanistic innovation [2] [7] [10].

Table 3: Key Patents for Profadol and Related Pyrrolidine Analgesics

Patent NumberFiling YearAssigneeKey ClaimsStatus
DE 13030961965Parke-DavisProfadol synthesis and medical useGranted (lapsed)
U.S. 3,149,1231962Parke-DavisPyrrolidine derivatives (including Profadol) as analgesicsGranted (expired)
DE 12722961963Parke-DavisProcess for synthesizing 3-aryl-pyrrolidinesGranted (lapsed)
Not specified (ARC I-O-1)1964Parke-Davis/Mead Johnson1,2-dimethyl-3-phenyl-3-propionoxypyrrolidineGranted (lapsed)

Properties

CAS Number

13104-68-2

Product Name

Profadol

IUPAC Name

3-(1-methyl-3-propylpyrrolidin-3-yl)phenol

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

InChI

InChI=1S/C14H21NO/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12/h4-6,10,16H,3,7-9,11H2,1-2H3

InChI Key

VFUGCQKESINERB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCN(C1)C)C2=CC(=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.